molecular formula C6H13NO8S B12864287 ((2S,3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)sulfamic acid

((2S,3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)sulfamic acid

Cat. No.: B12864287
M. Wt: 259.24 g/mol
InChI Key: PRDZVHCOEWJPOB-DVKNGEFBSA-N
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Description

((2S,3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)sulfamic acid: is a complex organic compound characterized by multiple hydroxyl groups and a sulfamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)sulfamic acid typically involves the protection of hydroxyl groups followed by the introduction of the sulfamic acid group. Common synthetic routes include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using protecting groups such as benzyl or silyl ethers.

    Introduction of Sulfamic Acid Group: The protected intermediate is then reacted with sulfamic acid or its derivatives under acidic or basic conditions to introduce the sulfamic acid group.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

((2S,3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)sulfamic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The sulfamic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

((2S,3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)sulfamic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2S,3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)sulfamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and sulfamic acid groups enable it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
  • (2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-[({6-Amino-2-[(1S)-3-amino-1-{[(2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3-{[(2S,3S,4R)-5-({(2R,3S)-1-[ (2-{4-[(4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate

Uniqueness

The uniqueness of ((2S,3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)sulfamic acid lies in its specific arrangement of hydroxyl and sulfamic acid groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C6H13NO8S

Molecular Weight

259.24 g/mol

IUPAC Name

[(2S,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamic acid

InChI

InChI=1S/C6H13NO8S/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1

InChI Key

PRDZVHCOEWJPOB-DVKNGEFBSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)NS(=O)(=O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)O

Origin of Product

United States

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